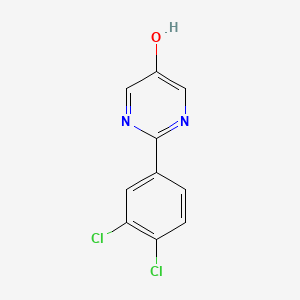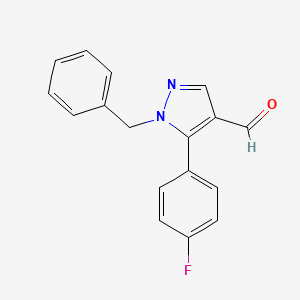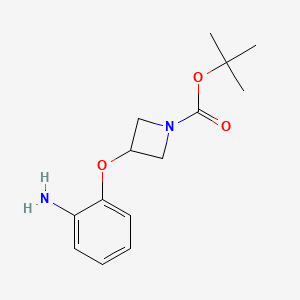![molecular formula C10H10ClN3 B12082578 4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system The presence of a chlorine atom at the 4-position and a cyclopropylmethyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopropylmethyl bromide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial. For example, using non-phosphorus chlorination reagents can reduce the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
Scientific Research Applications
4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a potential scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities, such as kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazines: These derivatives also possess fused heterocyclic systems and are known for their antimicrobial and anticancer properties.
Uniqueness: 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the specific positioning of the chlorine and cyclopropylmethyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-5-(cyclopropylmethyl)pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-8(12-6-13-10)3-4-14(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
AGFWYHNAJYDPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)

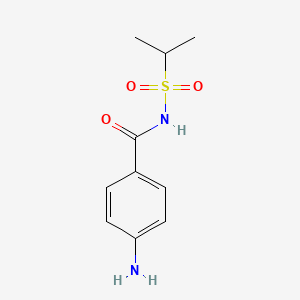
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
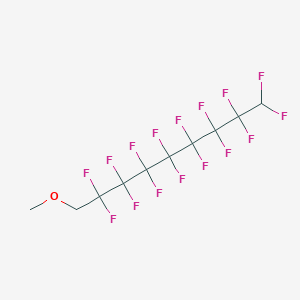
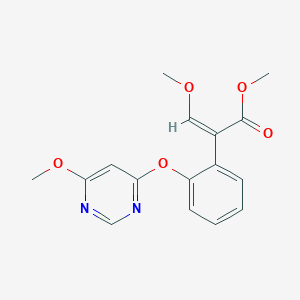

![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
